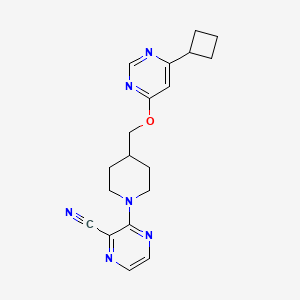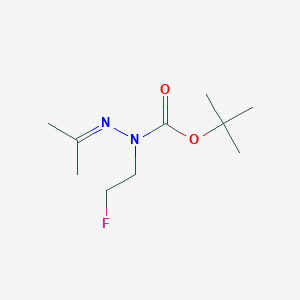
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide, commonly known as FEPP, is a chemical compound that has been widely used in scientific research due to its unique properties. FEPP is a hydrazide derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of FEPP is not fully understood. However, it has been found to inhibit the activity of specific enzymes in cells, which play a role in various diseases. FEPP has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
FEPP has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, inhibit the replication of viruses, and inhibit the growth of fungi. FEPP has also been found to induce apoptosis in cancer cells, which makes it a potential therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FEPP has several advantages for lab experiments. It has been found to be stable under various experimental conditions and has a long shelf life. FEPP is also easy to synthesize, which makes it readily available for use in scientific studies. However, FEPP has some limitations. It is highly toxic and should be handled with care. FEPP also has limited solubility in water, which may affect its effectiveness in some experiments.
Direcciones Futuras
FEPP has shown promising results in various scientific studies. Future studies could focus on investigating the potential use of FEPP as a therapeutic agent for various diseases. Further studies could also investigate the mechanism of action of FEPP and its potential use as a probe for the detection of specific proteins in cells. Finally, future studies could focus on developing new derivatives of FEPP with improved properties for use in scientific research.
Métodos De Síntesis
FEPP is synthesized through a multistep process that involves the reaction of propan-2-ylidene hydrazinecarboxamide with 2-fluoroethyl bromide in a solvent. The resulting product is then reacted with tert-butyl alcohol to form the final product. The synthesis method of FEPP has been well established and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
FEPP has been widely used in scientific research due to its unique properties. It has been found to have anticancer, antiviral, and antifungal properties. FEPP has been used in various studies to investigate its potential use as a therapeutic agent for various diseases. It has also been used as a probe for the detection of specific proteins in cells.
Propiedades
IUPAC Name |
tert-butyl N-(2-fluoroethyl)-N-(propan-2-ylideneamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-8(2)12-13(7-6-11)9(14)15-10(3,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWKNBOYBVJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(CCF)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluoroethyl)-N'-(propan-2-ylidene)(tert-butoxy)carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

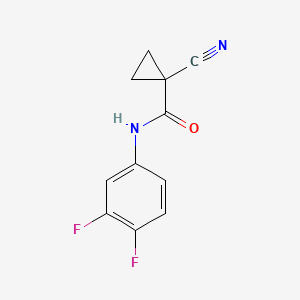
![2-[[4-(3,5-Dimethoxyanilino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2693113.png)
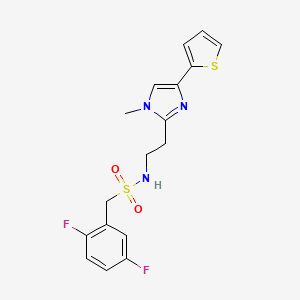
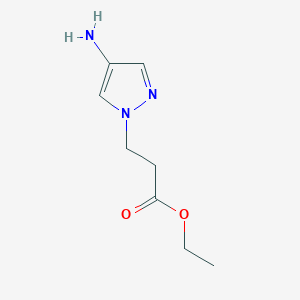
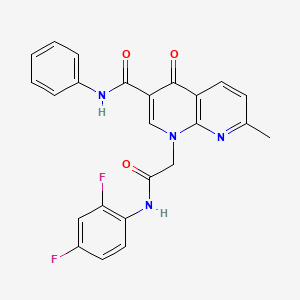
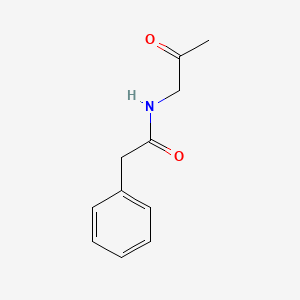

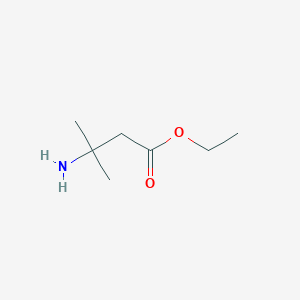
![6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2693126.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2693127.png)
![5-(4-Fluorophenyl)-4-(4-(4-methylpyridin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B2693128.png)
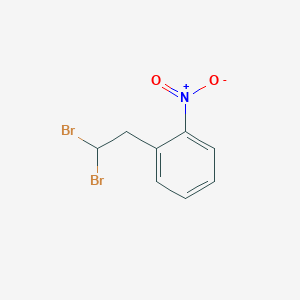
![1-Methyl-3-prop-2-enyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2693132.png)
